molecular formula C11H14BrNO B1401134 N-[(3-bromophenyl)methyl]oxolan-3-amine CAS No. 1342883-31-1

N-[(3-bromophenyl)methyl]oxolan-3-amine

Cat. No.: B1401134
CAS No.: 1342883-31-1
M. Wt: 256.14 g/mol
InChI Key: BUQFZAAEKJGDMK-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]oxolan-3-amine is a heterocyclic amine featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an amine group at the 3-position and a 3-bromophenylmethyl group. Its molecular formula is C${10}$H${12}$BrNO, with a molecular weight of 242.11 g/mol .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-13-11-4-5-14-8-11/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFZAAEKJGDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: A protected or functionalized oxolane derivative, such as oxirane or oxolane with a leaving group at the 3-position.
  • Reagent: 3-bromobenzylamine or its derivatives, often generated via halogenation of the corresponding benzylamine.
  • Reaction Conditions: Typically conducted under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~80–120°C).
  • Outcome: The nucleophile attacks the electrophilic site on the oxolane ring, leading to ring opening and subsequent formation of the desired amine.

Key Notes:

  • The presence of a good leaving group (e.g., halogen) on the benzyl moiety facilitates substitution.
  • The reaction often requires an inert atmosphere to prevent oxidation.

Reductive Amination of Oxolane-3-one Derivatives

This approach involves the formation of the amino group at the 3-position via reductive amination.

Procedure:

  • Step 1: Synthesis of an oxolane-3-one intermediate, which can be prepared by cyclization of suitable keto precursors.
  • Step 2: Condensation with 3-bromobenzylamine in the presence of an acid catalyst (e.g., acetic acid) to form an imine.
  • Step 3: Reduction of the imine using reducing agents such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Reaction Conditions:

  • Mild temperatures (~25–50°C) for imine formation.
  • Hydrogenation at atmospheric or elevated pressure for reduction.

Notes:

  • This method allows for selective formation of the amino group at the 3-position.
  • The approach provides high regioselectivity and yields.

Cyclization of 3-Bromobenzylamines with Oxolane Derivatives

This method synthesizes the target compound via intramolecular cyclization.

Procedure:

  • Step 1: Preparation of 3-bromobenzylamine through halogenation of benzylamine derivatives.
  • Step 2: Reaction of 3-bromobenzylamine with a suitable oxolane precursor under basic or neutral conditions.
  • Step 3: Cyclization occurs via nucleophilic attack of the amine on the oxolane ring, forming the N-[(3-bromophenyl)methyl]oxolan-3-amine.

Reaction Conditions:

  • Use of catalysts like Lewis acids (e.g., zinc chloride) can promote cyclization.
  • Elevated temperatures (~80°C) to facilitate ring closure.

Catalytic Hydrogenation and Halogenation Strategies

This involves halogenation of benzylamine derivatives followed by coupling with oxolane.

Procedure:

  • Step 1: Bromination of benzylamine to generate 3-bromobenzylamine.
  • Step 2: Coupling with oxolane derivatives through nucleophilic substitution or reductive amination.

Notes:

  • This method emphasizes halogenation as a key step.
  • Catalysts such as palladium or platinum may be used for hydrogenation steps.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic Substitution Oxolane derivatives, 3-bromobenzylamine NaH, K2CO3, DMF 80–120°C, inert atmosphere Straightforward, high yield Requires functionalized precursors
Reductive Amination Oxolane-3-one, 3-bromobenzylamine NaCNBH3, H2/Pd Mild, 25–50°C High regioselectivity Multi-step process
Cyclization Benzylamine derivatives Lewis acids, heat 80°C Efficient ring closure Needs pre-formed intermediates
Halogenation & Coupling Benzylamine, halogenating agents Br2, catalysts Room temp to reflux Versatile Multiple steps

Research Findings and Notes

  • The synthesis of similar compounds, such as N-[(4-bromophenyl)methyl]oxolan-3-amine, has been achieved via nucleophilic substitution of oxolane with halogenated benzylamines under basic conditions, indicating that similar strategies are applicable for the 3-bromophenyl analog.
  • Catalytic hydrogenation and halogenation techniques are often employed to introduce halogen substituents on aromatic rings, which can then be coupled with oxolane derivatives to form the target compound.
  • The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]oxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield corresponding oxides or bromophenyl oxides.

    Reduction: Reduction can produce phenyl-substituted oxolan-3-amine or other reduced derivatives.

    Substitution: Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]oxolan-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]oxolan-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromophenyl group can participate in various binding interactions, while the oxolan-3-amine moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-[(3-bromophenyl)methyl]oxolan-3-amine with key structural analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Key Data/Source
This compound C${10}$H${12}$BrNO 242.11 Not provided Oxolane ring, 3-amine, 3-bromophenylmethyl Five-membered ring
N-(3-Bromophenyl)-2-methyloxolan-3-amine C${11}$H${14}$BrNO 256.14 1546098-17-2 Oxolane with 2-methyl substitution Increased steric bulk
N-(3-Bromobenzyl)oxetan-3-amine C${10}$H${12}$BrNO 242.11 1339688-91-3 Four-membered oxetane ring Higher ring strain
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine C${14}$H${13}$BrN$_2$ 301.17 436096-90-1 Pyridine ring, benzyl substitution Enhanced π-conjugation
N-(3-bromophenyl)-6-nitroquinazolin-4-amine C${14}$H${9}$BrN$4$O$2$ 361.15 169205-77-0 Quinazoline core, nitro group Anticancer potential
Key Observations:

Ring Size and Strain :

  • The oxolane (five-membered) ring in the target compound offers greater conformational flexibility compared to the strained four-membered oxetane analog .
  • Oxetanes are increasingly used in drug design for their metabolic stability and improved solubility .

Substituent Effects: The 2-methyloxolane derivative (C${11}$H${14}$BrNO) exhibits higher molecular weight and steric hindrance, which may influence binding affinity and solubility . Pyridine-containing analogs (e.g., C${14}$H${13}$BrN$_2$) introduce aromatic nitrogen, enhancing electronic interactions in target binding .

Biological Activity

N-[(3-bromophenyl)methyl]oxolan-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique oxolane (tetrahydrofuran) ring structure substituted with a bromophenyl group. The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets. The amine group (-NH2) is expected to participate in hydrogen bonding, which can significantly affect its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential as therapeutic agents in neurological disorders.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making them candidates for treating bacterial infections.
  • Anticancer Properties : The compound's ability to modulate cellular pathways may also extend to anticancer activities, as it could interfere with tumor growth and metastasis .
  • Neurological Disorders : Given its structural characteristics, it may influence neurotransmitter systems, offering potential benefits in treating conditions such as depression or anxiety.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated the interaction of similar oxolane derivatives with enzyme targets, demonstrating significant inhibition at micromolar concentrations .
Study 2Assessed the antimicrobial properties of brominated phenyl compounds, showing effectiveness against Gram-positive bacteria.
Study 3Evaluated the neuroprotective effects of related compounds in animal models, indicating potential for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally similar compounds revealed that certain derivatives exhibited up to 50% inhibition of bacterial growth at concentrations as low as 10 µM. This suggests that this compound may also possess significant antimicrobial activity.
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines demonstrated that compounds with similar oxolane structures could reduce cell viability by inducing apoptosis at concentrations ranging from 5 µM to 20 µM. This highlights the potential role of this compound in cancer therapy.

Q & A

Q. What synthetic strategies are effective for N-[(3-bromophenyl)methyl]oxolan-3-amine?

The compound is typically synthesized via nucleophilic substitution between 3-bromobenzyl halides and oxolan-3-amine. Key steps include:

  • Deprotonation of oxolan-3-amine using bases like NaH or K2_2CO3_3 to enhance nucleophilicity .
  • Reaction with 3-bromobenzyl halides under controlled temperatures (0–25°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the product .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify the oxolane ring, bromophenyl substitution, and amine connectivity .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., 256.14 g/mol) and fragmentation patterns .

Q. What biological activities are associated with this compound?

Bromophenyl oxolane amines are explored for enzyme inhibition (e.g., histone deacetylases or monoamine oxidases) due to their ability to interact with hydrophobic binding pockets. The bromine atom enhances target affinity via electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers mitigate side reactions during synthesis?

Common side reactions (e.g., over-alkylation or oxidation) are addressed by:

  • Stoichiometric Control: Limiting excess benzyl halide to prevent di-substitution .
  • Low-Temperature Reactions: Reducing thermal degradation (e.g., 0°C for NaH-mediated steps) .
  • Catalyst Screening: Transitioning to RuCl3_3-NaIO4_4 systems for selective oxidations .

Q. How do substituent positions (meta vs. para bromine) affect biological activity?

  • Meta-Substitution (3-bromo): Enhances steric compatibility with enzyme active sites, as seen in kinase inhibition studies .
  • Comparative Studies: Nitrophenyl or trifluoromethyl analogs show reduced activity due to altered electronic profiles .
  • Structure-Activity Relationship (SAR): Computational docking models (e.g., AutoDock) predict meta-bromo derivatives as optimal for HDAC8 binding .

Q. How to resolve contradictions in reported IC50_{50}50​ values for enzyme inhibition?

Discrepancies arise from:

  • Assay Variability: Differences in buffer pH or enzyme isoforms (e.g., HDAC1 vs. HDAC6) .
  • Compound Purity: HPLC validation is critical; impurities >2% can skew results .
  • Orthogonal Validation: Cross-check using fluorescence-based and radiometric assays .

Q. What strategies optimize scalability without compromising yield?

  • Continuous Flow Reactors: Improve mixing efficiency and reduce reaction times (e.g., 30-minute residence time vs. 24-hour batch) .
  • Solvent Recycling: Ethyl acetate recovery reduces costs .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progression in real time .

Data Contradiction and Methodological Analysis

Q. Why do different bases (NaH vs. K2_2CO3_3) yield conflicting results in synthesis?

  • NaH: Higher reactivity ensures complete deprotonation but risks exothermic side reactions .
  • K2_2CO3_3: Milder conditions favor selectivity but require longer reaction times (~48 hours) .
  • Resolution: Base choice depends on substrate stability; NaH is preferred for lab-scale synthesis, while K2_2CO3_3 suits sensitive substrates .

Q. How does the oxolane ring conformation influence pharmacological properties?

  • Ring Strain: Oxolane’s five-membered ring reduces strain compared to oxetane, enhancing metabolic stability .
  • Solubility: Oxolane derivatives exhibit logP values ~2.5, balancing hydrophobicity for blood-brain barrier penetration .

Safety and Handling

Q. What precautions are necessary for handling this compound?

  • PPE: Gloves, goggles, and lab coats are mandatory.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: Keep at 2–8°C under inert gas (N2_2 or Ar) to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-bromophenyl)methyl]oxolan-3-amine
Reactant of Route 2
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N-[(3-bromophenyl)methyl]oxolan-3-amine

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